REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([O:8][C:9](=[O:20])[C:10]([NH:12][CH2:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])=O)[CH3:7].O>C1(C)C=CC=CC=1>[CH2:6]([O:8][C:9]([C:10]1[O:19][C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][N:12]=1)=[O:20])[CH3:7]
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
N-(3.3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NCC(C(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated gradually
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed thoroughly with saturated sodium hydrogen carbonate solution (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate 7:3 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1OC(=CN1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.23 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |